Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
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Overview
Description
Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is a chemical compound with the molecular formula C7H11LiO4. This compound is characterized by the presence of a lithium ion, a hydroxyoxetane ring, and a methylpropanoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the reaction of 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride (NaCl) or potassium bromide (KBr).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new lithium salts with different cations.
Scientific Research Applications
Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with various molecular targets, including enzymes and proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Lithium acetate
- Lithium oxalate
- Lithium citrate
Comparison
Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is unique due to the presence of the hydroxyoxetane ring, which imparts distinct chemical properties compared to other lithium salts. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Li/c1-6(2,5(8)9)7(10)3-11-4-7;/h10H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAXKXJWQBTNF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C(=O)[O-])C1(COC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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